(S)-(+)-Naproxen chloride (S)-(+)-Naproxen chloride
Brand Name: Vulcanchem
CAS No.: 51091-84-0
VCID: VC3845554
InChI: InChI=1S/C14H13ClO2/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3/t9-/m0/s1
SMILES: CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)Cl
Molecular Formula: C14H13ClO2
Molecular Weight: 248.7 g/mol

(S)-(+)-Naproxen chloride

CAS No.: 51091-84-0

Cat. No.: VC3845554

Molecular Formula: C14H13ClO2

Molecular Weight: 248.7 g/mol

* For research use only. Not for human or veterinary use.

(S)-(+)-Naproxen chloride - 51091-84-0

Specification

CAS No. 51091-84-0
Molecular Formula C14H13ClO2
Molecular Weight 248.7 g/mol
IUPAC Name (2S)-2-(6-methoxynaphthalen-2-yl)propanoyl chloride
Standard InChI InChI=1S/C14H13ClO2/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3/t9-/m0/s1
Standard InChI Key UODROGXCIVAQDJ-VIFPVBQESA-N
Isomeric SMILES C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)Cl
SMILES CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)Cl
Canonical SMILES CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

(S)-(+)-Naproxen chloride, systematically named (2S)-2-(6-methoxy-2-naphthyl)propanoyl chloride, is distinguished by its naphthalene backbone substituted with methoxy and propionyl chloride groups. Key structural and stereochemical features include:

  • Stereochemistry: The (S)-configuration at the chiral center ensures enantiomeric purity, critical for interactions with biological targets .

  • Molecular descriptors:

    • SMILES: COc1ccc2cc(ccc2c1)[C@H](C)C(Cl)=O

    • InChI Key: UODROGXCIVAQDJ-VIFPVBQESA-N

  • Thermal stability: Decomposition begins at 171.93°C in differential thermogravimetric analysis, with complete degradation above 300°C .

Table 1: Physicochemical Properties of (S)-(+)-Naproxen Chloride

PropertyValueSource
Molecular formulaC₁₄H₁₃ClO₂
Monoisotopic mass248.0604 g/mol
Melting pointNot reported (liquid at RT)
Storage conditions2–8°C
SolubilityReacts with polar solvents

Synthesis and Production

The synthesis of (S)-(+)-naproxen chloride typically proceeds via chlorination of (S)-naproxen using oxalyl chloride or thionyl chloride. A representative protocol involves:

  • Reaction setup: (S)-naproxen is suspended in anhydrous dichloromethane under inert atmosphere.

  • Chlorination: Oxalyl chloride (1.2 equivalents) is added dropwise at 0°C, followed by catalytic dimethylformamide (DMF).

  • Workup: The mixture is stirred at room temperature for 4–6 hours, then concentrated under vacuum .

Critical parameters:

  • Purity control: Residual oxalyl chloride is removed via azeotropic distillation with toluene.

  • Yield: >90% with ≥97% enantiomeric purity (HPLC) .

This method avoids racemization, preserving the (S)-configuration essential for downstream applications .

Physicochemical Behavior and Stability

Solubility and Reactivity

(S)-(+)-Naproxen chloride exhibits high reactivity toward nucleophiles (e.g., amines, alcohols) due to the electrophilic acyl chloride group. While insoluble in water (hydrolyzes rapidly), it dissolves in aprotic solvents like dichloromethane or tetrahydrofuran .

Hydrolysis Kinetics

In aqueous environments, hydrolysis follows pseudo-first-order kinetics:

  • Half-life (t₁/₂):

    • pH 1.2: 23.5 hours

    • pH 7.4: 334 hours .

This pH-dependent stability informs its handling and storage protocols .

Applications in Pharmaceutical Development

Prodrug Synthesis

(S)-(+)-Naproxen chloride is a precursor for amide- and ester-based prodrugs, which mask the carboxylic acid group of naproxen to reduce gastrointestinal toxicity. For example:

  • Thiourea derivatives: Synthesized by reacting the chloride with aromatic amines, these compounds exhibit 2.3-fold higher anti-inflammatory activity (ED₅₀ = 23 mg/kg) than parent naproxen in carrageenan-induced rat paw edema models .

  • Ionic liquids (ILs): Combining the chloride with choline or benzalkonium cations enhances aqueous solubility (up to 783.3 μM) while maintaining low cytotoxicity (IC₅₀ > 100 μM) .

Polymer-Drug Conjugates

Covalent attachment to polyethylene glycol (PEG) via acyl chloride chemistry improves naproxen’s bioavailability and prolongs plasma half-life .

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 272 nm) resolves (S)-(+)-naproxen chloride from degradation products. Typical conditions:

  • Column: C₁₈ (150 × 4.6 mm, 5 μm)

  • Mobile phase: Acetonitrile-phosphate buffer (60:40, pH 4.0)

  • Retention time: 5.136 minutes .

Spectroscopic Identification

  • IR: Strong absorption at 1775 cm⁻¹ (C=O stretch of acyl chloride).

  • ¹H NMR (CDCl₃): δ 1.55 (d, 3H, CH₃), 3.90 (s, 3H, OCH₃), 5.25 (q, 1H, CH), 7.10–8.05 (m, 6H, naphthyl) .

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